

Application Note: Absolute Quantification of Carminic Acid using Quantitative NMR (qNMR)

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Compound of Interest

Compound Name: Carminic Acid

Cat. No.: B074029

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Introduction

Carminic acid is a natural anthraquinone glucoside widely used as a red colorant in the food, cosmetic, and pharmaceutical industries. Accurate quantification of **carminic acid** is crucial for quality control, formulation development, and regulatory compliance. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the absolute quantification of compounds without the need for a specific reference standard of the analyte.^{[1][2]} This is particularly advantageous for natural products like **carminic acid**, where certified reference materials are not always readily available.^{[1][3]}

This application note provides a detailed protocol for the absolute quantification of **carminic acid** in various samples, including reagents and cochineal extracts, using ¹H-qNMR. The method relies on the principle that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei responsible for that signal. By comparing the integral of a specific **carminic acid** proton signal to that of a known amount of an internal standard, the absolute quantity of **carminic acid** can be determined with traceability to the International System of Units (SI).^{[1][3]}

Principle of qNMR for Absolute Quantification

The absolute purity or concentration of an analyte is determined by comparing the integral of a selected analyte signal with the integral of a signal from a certified reference material (CRM) or

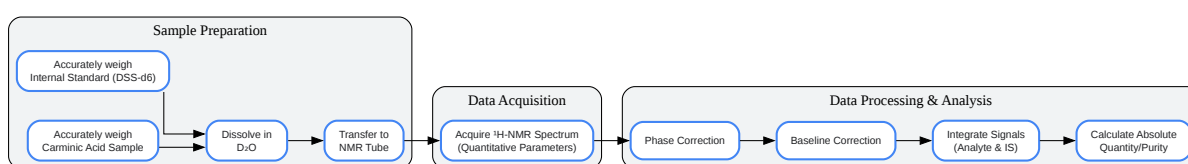
a standard of known purity, which is added to the sample as an internal standard (IS). The following equation is used for the calculation:

Where:

- I_{analyte} and I_{IS} are the integral values of the signals for the analyte and the internal standard, respectively.
- N_{analyte} and N_{IS} are the number of protons giving rise to the respective signals.
- M_{analyte} and M_{IS} are the molar masses of the analyte and the internal standard.
- m_{analyte} and m_{IS} are the masses of the analyte and the internal standard.
- $\text{Purity}_{\text{IS}}$ is the purity of the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the absolute quantification of **carminic acid** by qNMR.



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Caption: Workflow for qNMR quantification of **carminic acid**.

Experimental Protocols

Materials and Reagents

- **Carminic Acid** Sample: Reagent or cochineal extract.
- Internal Standard (IS): 3-(Trimethylsilyl)-1-propanesulfonic acid-d6, sodium salt (DSS-d6).
The concentration of the DSS-d6 solution should be calibrated against a certified reference material (CRM) like potassium hydrogen phthalate (PHP).^{[1][3]}
- Deuterated Solvent: Deuterium oxide (D₂O).
- NMR Tubes: 5 mm high-precision NMR tubes.
- Analytical Balance: Capable of weighing to at least 0.01 mg.

Sample Preparation

- Preparation of the Internal Standard Stock Solution:
 - Accurately weigh a precise amount of DSS-d6.
 - Dissolve it in a known volume of D₂O to prepare a stock solution of known concentration.
 - The concentration of this stock solution should be verified using a CRM such as potassium hydrogen phthalate.^{[1][3]}
- Preparation of the qNMR Sample:
 - Accurately weigh approximately 5-10 mg of the **carminic acid** sample into a vial.
 - Add a precise volume of the calibrated DSS-d6 internal standard stock solution to the vial.
 - Ensure complete dissolution of the sample by vortexing or gentle sonication.
 - Transfer an appropriate volume (e.g., 600 µL) of the final solution into a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz or 600 MHz NMR spectrometer.^[4]

Parameter	Recommended Value
Spectrometer	500 MHz or higher
Probe	5 mm broadband auto-tune probe
Nucleus	^1H
Solvent	D_2O
Temperature	25 °C (298 K)
Pulse Program	Single 90° pulse
Spectral Width	-5 to 15 ppm
Acquisition Time	> 3 s
Relaxation Delay (D1)	30 s (≥ 5 times the longest T_1)
Number of Scans (NS)	8 or more (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)
Data Points	32,000 or more

Data Processing and Analysis

- Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Perform phasing and baseline correction manually to ensure accuracy.
 - Reference the spectrum to the DSS-d6 signal at 0.00 ppm.
- Signal Selection and Integration:
 - **Carminic Acid**: Select a well-resolved signal for integration. The aromatic proton at the 5-position (H-5) of **carminic acid**, which appears as a singlet, is a suitable choice.^{[1][3]} In D_2O , this signal is typically found around 7.70 ppm.

- Internal Standard (DSS-d6): Integrate the singlet corresponding to the nine protons of the three methyl groups at 0.00 ppm.[1][3]
- Set the integration region for each peak carefully to include the entire signal.
- Calculation:
 - Use the equation provided in the "Principle of qNMR" section to calculate the absolute purity or content of **carminic acid** in the sample.

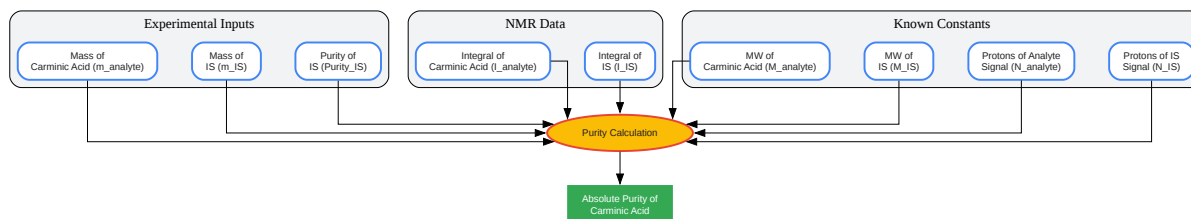
Data Presentation

The following table summarizes typical results obtained from the qNMR analysis of various **carminic acid** samples.[1][3]

Sample Type	Purity / Content (%)
Carminic Acid Reagent A	92.9
Carminic Acid Reagent B	85.3
Carminic Acid Reagent C	25.3
Cochineal Dye Product 1	30.5
Cochineal Dye Product 2	15.8
Cochineal Dye Product 3	4.6

Logical Relationship for Quantification

The quantification of **carminic acid** relies on the direct proportionality between signal intensity and the number of protons. The logical relationship for the calculation is depicted below.



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Caption: Logical inputs for **carminic acid** purity calculation.

Conclusion

Quantitative NMR is a reliable, rapid, and non-destructive method for the absolute quantification of **carminic acid**.^{[1][3]} The protocol outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the purity of **carminic acid** reagents and its content in various products. The method's directness and traceability to SI standards make it an invaluable tool for quality control and research in industries utilizing this natural colorant.

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